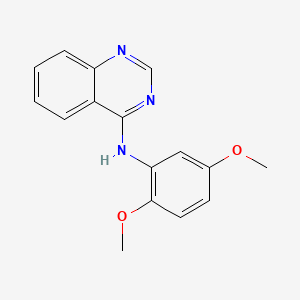

N-(2,5-dimethoxyphenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,5-Dimethoxyphenyl)chinazolin-4-amin beinhaltet typischerweise die Reaktion von 2,5-Dimethoxyanilin mit Chinazolin-Derivaten unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die nucleophile Substitutionsreaktion, bei der 2,5-Dimethoxyanilin mit 4-Chlorchinazolin in Gegenwart einer Base wie Kaliumcarbonat reagiert . Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für N-(2,5-Dimethoxyphenyl)chinazolin-4-amin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung der Labor-Syntheseverfahren. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie den Einsatz von Durchflussreaktoren, um die Ausbeute und Effizienz zu steigern.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2,5-Dimethoxyphenyl)chinazolin-4-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Tetrahydrofuran (THF).

Substitution: Verschiedene Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinazolin-N-oxiden.

Reduktion: Bildung von reduzierten Amin-Derivaten.

Substitution: Bildung von N-substituierten Chinazolin-Derivaten.

Wissenschaftliche Forschungsanwendungen

N-(2,5-Dimethoxyphenyl)chinazolin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von N-(2,5-Dimethoxyphenyl)chinazolin-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Ziele zu binden, wodurch ihre Aktivität moduliert und ihre biologischen Wirkungen erzielt werden . Molekular-Docking-Studien haben gezeigt, dass es in die aktiven Zentren verschiedener Enzyme passen kann, was zur Hemmung oder Aktivierung dieser Enzyme führt .

Wirkmechanismus

The mechanism of action of N-(2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects . Molecular docking studies have shown that it can fit into the active sites of various enzymes, leading to inhibition or activation of these enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]chinazolin-2-amin

- N-(4-Chlorphenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]chinazolin-2-amin

- 2-Chlor-N-(4-Methoxyphenyl)-N-methylchinazolin-4-amin

Einzigartigkeit

N-(2,5-Dimethoxyphenyl)chinazolin-4-amin ist aufgrund seines spezifischen Substitutionsschemas am Chinazolin-Ring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Methoxygruppen an den Positionen 2 und 5 erhöht seine Löslichkeit und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C16H15N3O2 |

|---|---|

Molekulargewicht |

281.31 g/mol |

IUPAC-Name |

N-(2,5-dimethoxyphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C16H15N3O2/c1-20-11-7-8-15(21-2)14(9-11)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |

InChI-Schlüssel |

AQFZJYBUQQYILV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC=NC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10979190.png)

![4-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B10979198.png)

![2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)

![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)

![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)

![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)

![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)